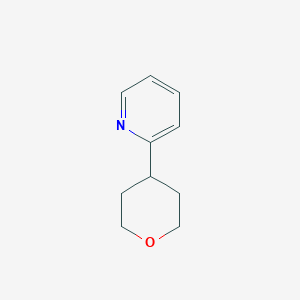

2-(Oxan-4-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Oxan-4-yl)pyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound. It is a bioisostere of benzene with one carbon displaced by a nitrogen atom . The compound also contains an oxan-4-yl group .

Synthesis Analysis

Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . The synthesis of pyridine derivatives often relies on condensation reactions or cycloaddition reactions . For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using computational tools like Density Functional Theory (DFT). These tools can provide insights into the chemical activity and electronic properties of the compound .Chemical Reactions Analysis

Pyridine-based compounds can undergo a variety of chemical reactions. For instance, they can participate in cross-coupling reactions with alkyl halides to form alkylated pyridines . They can also undergo reactions with Grignard reagents to form 2-substituted pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, spectroscopic analytical items (IR, NMR and UV–Vis) can be calculated using DFT methods .Scientific Research Applications

High-Nuclearity Metal Clusters

2-Pyridinealdoxime, a related compound, has been utilized in 3d/4f chemistry, leading to the synthesis of a Ni(II)(8)Dy(III)(8) cluster with an unprecedented metal topology. This compound exhibits slow magnetization relaxation, indicating its potential use in quantum computing or memory storage applications (Papatriantafyllopoulou et al., 2010).

Coordination Chemistry and Luminescence

The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands demonstrate their versatility as ligands. They have been used to create luminescent lanthanide compounds for biological sensing and iron complexes that show unusual thermal and photochemical spin-state transitions, highlighting their potential in creating advanced materials for sensing and data storage (Halcrow, 2005).

Reactivity with Metal Salts

The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under different conditions has been studied, showcasing the compound's ability to form various coordination polymers and metallomacrocycles depending on the presence of pyridine in the reaction mixture. This property is essential for designing metal-organic frameworks with specific functionalities (Ghosh et al., 2004).

Mixed-Lanthanide Metal-Organic Frameworks

A series of mixed-lanthanide metal-organic frameworks (M'LnMOFs) have been synthesized, demonstrating potential as ratiometric luminescent sensors for detecting temperature changes. This application is crucial for developing sensors that can operate under physiological conditions, making them suitable for biomedical applications (Yang et al., 2018).

Catalysis

Ligand-modulated palladium oxidation catalysis using Pd(OAc)2/pyridine demonstrates the compound's role in enhancing aerobic alcohol oxidation. This research provides insights into designing more effective catalysts for oxidation reactions, which are fundamental in the chemical industry (Steinhoff & Stahl, 2002).

Mechanism of Action

The mechanism of action of pyridine-based compounds can vary depending on their specific structure and the biological target they interact with. Some pyridine-based compounds have shown cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Safety and Hazards

properties

IUPAC Name |

2-(oxan-4-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-6-11-10(3-1)9-4-7-12-8-5-9/h1-3,6,9H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBHDYYQFLIXRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile](/img/structure/B2883060.png)

![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883064.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2883069.png)

![6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2883071.png)

![Methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2883072.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-sulfonamide](/img/structure/B2883077.png)

![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2883083.png)